molecular formula C12H22FNO5S B8639732 4-Fluoro-4-(methylsulfonyloxymethyl)-1-piperidinecarboxylic acid tert-butyl ester CAS No. 614729-58-7

4-Fluoro-4-(methylsulfonyloxymethyl)-1-piperidinecarboxylic acid tert-butyl ester

Cat. No.: B8639732
CAS No.: 614729-58-7
M. Wt: 311.37 g/mol
InChI Key: QPQFKBRWMJIKMK-UHFFFAOYSA-N
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Description

4-Fluoro-4-(methylsulfonyloxymethyl)-1-piperidinecarboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H22FNO5S and its molecular weight is 311.37 g/mol. The purity is usually 95%.
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Properties

CAS No.

614729-58-7

Molecular Formula

C12H22FNO5S

Molecular Weight

311.37 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-(methylsulfonyloxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C12H22FNO5S/c1-11(2,3)19-10(15)14-7-5-12(13,6-8-14)9-18-20(4,16)17/h5-9H2,1-4H3

InChI Key

QPQFKBRWMJIKMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(COS(=O)(=O)C)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a 0° C. solution of tert-butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (2.60 g, 11.1 mmol) and triethylamine (2.33 mL, 16.7 mmol) in 55 mL dichloromethane was added neat methanesulfonyl chloride (0.949 mL, 12.3 mmol) dropwise by syringe. The reaction mixture was slowly warmed to ambient temperature and stirred at ambient temperature for 17 hours. Saturated NaHCO3 was added, the mixture was extracted with dichloromethane, and combined extracts were dried (Na2SO4), filtered, and concentrated. The crude was purified on silica gel (4:1 hexanes:ethyl acetate to 1:1 hexanes:ethyl acetate) to give the title compound (3.2 g, 92.2% yield) as a white powder.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
2.33 mL
Type
reactant
Reaction Step One
Quantity
0.949 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
92.2%

Synthesis routes and methods II

Procedure details

tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (0.150 g, 0.643 mmol) was dissolved in dichloromethane (1.8 mL) and cooled to 0° C. The solution was treated with triethylamine (0.134 ml, 0.964 mmol) followed by methanesulfonyl chloride (0.0547 ml, 0.707 mmol). The reaction was stirred at 0° C. for 2 hours then diluted with methylene chloride and quenched with saturated NH4Cl and separated. The organic layer was washed with saturated NH4Cl, 6% NaHCO3, dried over Na2SO4, filtered and concentrated in vacuo to provide the desired product (200 mg).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.134 mL
Type
reactant
Reaction Step Two
Quantity
0.0547 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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